![molecular formula C24H21N3O6S2 B1683862 [4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phényl] 2-(méthoxycarbonylamino)-4-méthylsulfanylbutanoate CAS No. 810659-53-1](/img/structure/B1683862.png)

[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phényl] 2-(méthoxycarbonylamino)-4-méthylsulfanylbutanoate

Vue d'ensemble

Description

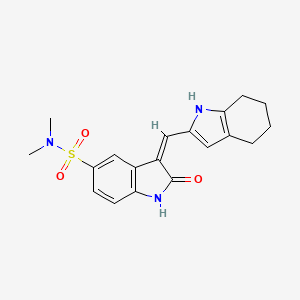

YC-137 est un composé de naphtoquinone perméable aux cellules connu pour sa capacité à induire sélectivement l'apoptose dans les cellules qui surexpriment Bcl-2, une protéine qui inhibe la mort cellulaire . Ce composé a suscité un intérêt considérable dans le domaine de la recherche sur le cancer en raison de son potentiel à cibler et à éliminer les cellules cancéreuses tout en épargnant les cellules saines .

Applications De Recherche Scientifique

YC-137 has a wide range of scientific research applications, including:

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de YC-137 implique l'utilisation de la naphtoquinone comme matière de départ. Le composé est généralement synthétisé par une série de réactions chimiques comprenant des réactions d'oxydation, de réduction et de substitution. Des détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont souvent propriétaires et peuvent varier en fonction du fabricant .

Méthodes de production industrielle

La production industrielle de YC-137 implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la purification par cristallisation ou chromatographie pour isoler le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions

YC-137 subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant YC-137 comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir des réactions de YC-137 dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des quinones, tandis que les réactions de réduction peuvent donner des hydroquinones .

Applications de la recherche scientifique

YC-137 a une large gamme d'applications de recherche scientifique, notamment :

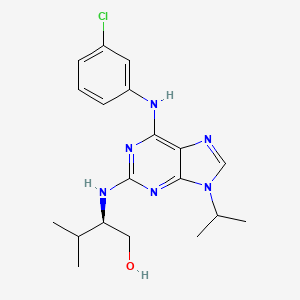

Mécanisme d'action

YC-137 exerce ses effets en se liant à la protéine Bcl-2, perturbant ainsi son interaction avec les protéines pro-apoptotiques comme Bid BH3 . Cette perturbation conduit à l'activation de la voie apoptotique, entraînant l'induction sélective de la mort cellulaire dans les cellules surexprimant Bcl-2 . Les cibles moléculaires et les voies impliquées comprennent la voie apoptotique mitochondriale et la régulation de la libération du cytochrome c .

Mécanisme D'action

YC-137 exerts its effects by binding to the Bcl-2 protein, thereby disrupting its interaction with pro-apoptotic proteins like Bid BH3 . This disruption leads to the activation of the apoptotic pathway, resulting in the selective induction of cell death in Bcl-2-overexpressing cells . The molecular targets and pathways involved include the mitochondrial apoptotic pathway and the regulation of cytochrome c release .

Comparaison Avec Des Composés Similaires

Composés similaires

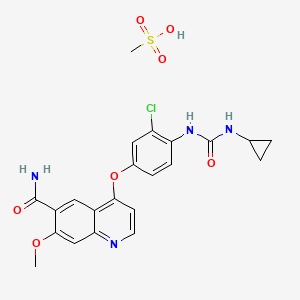

Certains composés similaires à YC-137 comprennent :

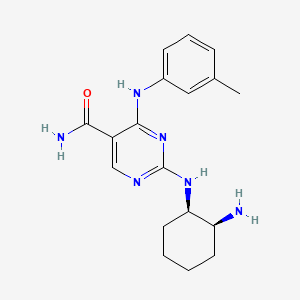

ABT-737 : Un autre inhibiteur de Bcl-2 qui induit l'apoptose dans les cellules cancéreuses.

HA-14.1 : Une petite molécule qui inhibe Bcl-2 et induit l'apoptose.

Chelerythrine : Un inhibiteur de la protéine kinase C qui cible également Bcl-2.

Unicité de YC-137

YC-137 est unique en sa liaison sélective à Bcl-2 et sa capacité à induire l'apoptose avec des effets minimes sur les cellules saines . Cette sélectivité en fait un candidat prometteur pour la chimiothérapie anticancéreuse, car il peut potentiellement réduire les effets secondaires associés à la chimiothérapie conventionnelle .

Propriétés

Numéro CAS |

810659-53-1 |

|---|---|

Formule moléculaire |

C24H21N3O6S2 |

Poids moléculaire |

511.6 g/mol |

Nom IUPAC |

[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] (2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C24H21N3O6S2/c1-32-24(31)26-17(11-12-34-2)22(30)33-14-9-7-13(8-10-14)25-23-27-18-19(28)15-5-3-4-6-16(15)20(29)21(18)35-23/h3-10,17H,11-12H2,1-2H3,(H,25,27)(H,26,31)/t17-/m0/s1 |

Clé InChI |

SFDSXIZFOOBDMC-KRWDZBQOSA-N |

SMILES |

COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |

SMILES isomérique |

COC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |

SMILES canonique |

COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O |

Apparence |

White to off-white solid powder. |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-methoxycarbonylamino-4-methylsulfanyl-butyric acid 4-(4,9-dihydro-naphtho(2,3-d)thiazol-2-ylamino)phenyl ester YC137 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

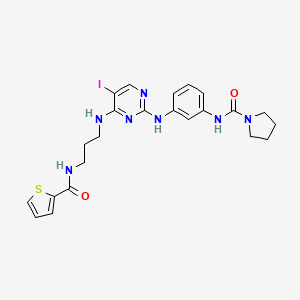

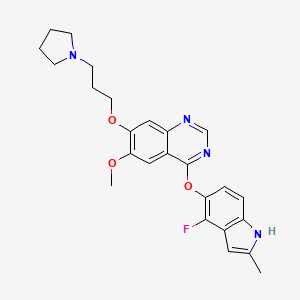

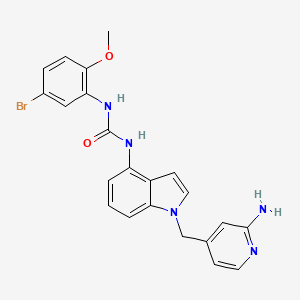

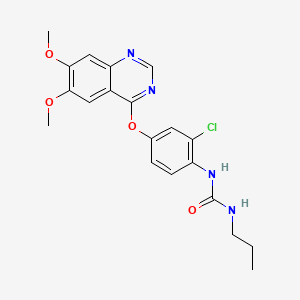

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

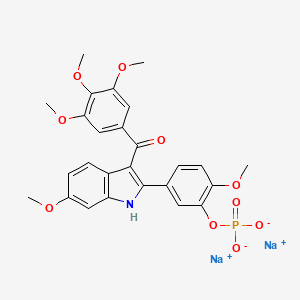

![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B1683789.png)